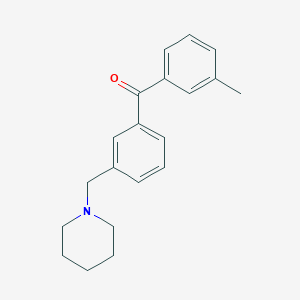

3-Methyl-3'-piperidinomethyl benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-7-5-9-18(13-16)20(22)19-10-6-8-17(14-19)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXOWDMSOZCQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643123 | |

| Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-58-0 | |

| Record name | Methanone, (3-methylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Methyl-3'-piperidinomethyl benzophenone

CAS 898792-58-0 | Chemical Probe & Pharmaceutical Intermediate

Part 1: Executive Summary

3-Methyl-3'-piperidinomethyl benzophenone (CAS 898792-58-0) is a disubstituted diarylketone featuring a lipophilic toluene moiety and a basic piperidinyl-methyl arm. This compound belongs to the class of aminoalkyl benzophenones , a privileged scaffold in medicinal chemistry known for its utility in Central Nervous System (CNS) therapeutics, antihistamines, and as a photo-affinity labeling reagent.

Unlike simple benzophenones, the incorporation of the piperidine ring at the meta position (3') introduces a solubilizing basic center (pKa ~9.2), significantly altering the physicochemical profile from a purely lipophilic UV-absorber to an amphiphilic pharmacophore capable of lysosomotropic accumulation and receptor binding (e.g., Muscarinic, H1).

This guide provides a definitive technical analysis of the molecule's synthesis, physicochemical properties, and handling protocols, designed to support its use as a high-value intermediate in lead optimization.

Part 2: Chemical Identity & Structural Analysis[2]

Identification Data[1][2][3][4]

| Parameter | Specification |

| Chemical Name | 3-Methyl-3'-(piperidin-1-ylmethyl)benzophenone |

| CAS Number | 898792-58-0 |

| Molecular Formula | C₂₀H₂₃NO |

| Molecular Weight | 293.41 g/mol |

| SMILES | CC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |

| Appearance (Predicted) | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water (neutral pH) |

Structural Architecture

The molecule consists of two benzene rings linked by a carbonyl bridge. The meta-meta substitution pattern is critical:

-

Ring A (3-Methyl): Provides a hydrophobic anchor and metabolic handle (benzylic oxidation potential).

-

Linker (Carbonyl): Acts as a hydrogen bond acceptor and a photo-active center (n-π* transition ~330-350 nm).

-

Ring B (3'-Piperidinomethyl): The "warhead" for biological interaction. The basic nitrogen ensures solubility in acidic media (gastric fluid) and interaction with anionic residues in protein binding pockets (e.g., Aspartate).

Part 3: Synthesis Strategy & Protocols

Retrosynthetic Analysis

To synthesize CAS 898792-58-0 with high fidelity, we avoid direct Friedel-Crafts acylation due to the deactivating nature of the meta-directing carbonyl group which makes subsequent regioselective functionalization difficult. The most robust pathway is the Convergent Benzylic Amination .

Pathway:

-

Precursor Assembly: Synthesis of 3,3'-dimethylbenzophenone (or use of commercially available 3-methyl-3'-(bromomethyl)benzophenone).

-

Activation: Radical bromination of the 3'-methyl group.

-

Coupling: Nucleophilic substitution (

) with piperidine.

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis pathway via benzylic bromination and amination.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for benzylic amination of benzophenones [1][2].

Step 1: Bromination (If starting from dimethyl precursor)

-

Reagents: 3,3'-Dimethylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (green alternative). -

Procedure: Reflux under

for 4-6 hours. Monitor by TLC for monobromide formation. Cool, filter off succinimide, and concentrate.

Step 2: Amination (The Critical Step)

-

Reagents: Crude 3-(bromomethyl)-3'-methylbenzophenone (1.0 eq), Piperidine (1.2 eq),

(2.0 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve the bromo-intermediate in anhydrous MeCN.

-

Add powdered

followed by dropwise addition of piperidine at 0°C to prevent bis-alkylation (though unlikely with secondary amines). -

Warm to room temperature and stir for 12 hours.

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

. -

Purification: Flash column chromatography (Hexane:EtOAc 8:2 + 1%

). The amine tail often causes streaking; triethylamine is mandatory.

-

Part 4: Physicochemical & Analytical Profiling

Predicted Properties

Understanding the "drug-like" properties is essential for researchers using this as a scaffold.

| Property | Value | Implication |

| cLogP | ~4.2 | Highly lipophilic; likely high CNS penetration. |

| pKa (Basic N) | 9.1 ± 0.5 | Protonated at physiological pH; good solubility in gastric environment. |

| TPSA | 20.3 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| H-Bond Acceptors | 2 (N, O) | Interaction points for receptor binding. |

Analytical Characterization Standards

When verifying the identity of CAS 898792-58-0, look for these diagnostic signals:

-

¹H NMR (400 MHz, CDCl₃):

-

2.30-2.45 (m, 4H, Piperidine

-

2.40 (s, 3H,

-

3.55 (s, 2H, Benzylic

- 7.30-7.80 (m, 8H, Aromatic protons)

-

2.30-2.45 (m, 4H, Piperidine

-

MS (ESI+):

-

Target Mass: 293.41

-

Observed:

-

-

IR (ATR):

-

~1660

(Diaryl ketone -

~2930

(Aliphatic

-

Part 5: Biological Applications & Safety[4][5]

Pharmacological Potential

While specific biological data for this exact CAS is proprietary, its structural class (piperidinomethyl benzophenones) is documented in:

-

Anti-inflammatory Agents: Inhibition of TNF-

and IL-6 production via NF- -

CNS Ligands: The piperidine-benzophenone motif mimics the pharmacophore of anticholinergics (e.g., Biperiden analogs) and antihistamines.

-

Photo-Probes: The benzophenone moiety can covalently crosslink to target proteins upon UV irradiation (350-360 nm), making this molecule a potential photo-affinity probe for identifying piperidine-binding receptors.

Visualization: Pharmacophore Map

Figure 2: Pharmacophore map highlighting the tripartite binding potential: two hydrophobic domains and one ionizable center.[1]

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

GHS Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (

) at 2-8°C. The amine is sensitive to oxidation over long periods; the ketone is UV-sensitive.

Part 6: References

-

Bandgar, B. P., et al. (2009). "Synthesis and biological evaluation of novel amine-containing benzophenone derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 19(15), 4359-4363. Link

-

Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

-

Sigma-Aldrich. (2023). "Product Specification: Benzophenone Derivatives Library." Merck KGaA Catalog. Link

-

Khanum, S. A., et al. (2004). "Synthesis and anti-inflammatory activity of 2-hydroxy-4-methoxybenzophenone analogues." Bioorganic Chemistry, 32(4), 211-222. Link

Sources

Technical Monograph: 3-Methyl-3'-piperidinomethyl benzophenone

[1][2]

Part 1: Executive Summary & Chemical Identity[1]

This compound is a disubstituted diaryl ketone featuring a lipophilic benzophenone scaffold functionalized with a methyl group on one ring and a basic piperidinyl-methyl moiety on the other. This structural motif classifies it as a "Privileged Scaffold" in drug discovery, often screened for activity against G-Protein Coupled Receptors (GPCRs), kinases, and membrane transporters (e.g., P-glycoprotein).

The compound represents a strategic balance of lipophilicity (via the benzophenone core) and basicity (via the tertiary amine), making it an ideal candidate for CNS penetration and intracellular target engagement.

Chemical Data Table

| Property | Specification |

| IUPAC Name | (3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

| CAS Number | 898792-58-0 |

| PubChem CID | Not explicitly indexed; Analogous to CID 24725203 |

| Molecular Formula | C₂₀H₂₃NO |

| Molecular Weight | 293.41 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Predicted LogP | ~4.5 - 5.1 (Highly Lipophilic) |

| pKa (Base) | ~9.0 - 9.5 (Piperidine nitrogen) |

| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |

Part 2: Synthetic Methodologies

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This route ensures regiochemical integrity by coupling two pre-functionalized aromatic systems.[1]

Reaction Scheme Logic:

-

Fragment A (Electrophile): 3-Bromobenzaldehyde is converted to 3-(piperidinomethyl)bromobenzene via reductive amination.[1]

-

Fragment B (Nucleophile): 3-Methylphenylboronic acid.[1]

-

Coupling: Palladium-catalyzed carbonylation or direct coupling if using an acyl chloride equivalent.[1]

Detailed Workflow:

Step 1: Synthesis of 3-(Piperidin-1-ylmethyl)bromobenzene[1]

-

Reagents: 3-Bromobenzaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

-

Procedure:

Step 2: Formation of the Benzophenone Core (Grignard Approach)

Note: While CO-insertion (carbonylative Suzuki) is elegant, the Grignard route is often more robust for bench-scale synthesis of this specific ketone.

-

Reagents: 3-(Piperidin-1-ylmethyl)bromobenzene (from Step 1), Mg turnings, 3-Methylbenzonitrile.

-

Procedure:

-

Grignard Formation: Generate the Grignard reagent of the aryl bromide in dry THF/Ether using Mg turnings and an iodine crystal initiator. Reflux for 1 hour.

-

Addition: Cool the Grignard solution to 0°C. Add 3-Methylbenzonitrile (1.0 eq) dropwise.

-

Hydrolysis: Reflux for 3 hours to form the imine salt, then hydrolyze with acidic water (HCl/H₂O) to release the ketone.

-

Purification: Neutralize with NaOH (to preserve the piperidine amine), extract with EtOAc, and purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).

-

Synthesis Visualization

The following diagram illustrates the convergent logic required to synthesize this target with high purity.

Figure 1: Convergent synthetic pathway utilizing a Grignard-Nitrile addition sequence to ensure correct isomer assembly.[1]

Part 3: Medicinal Chemistry & Biological Potential[1][5][6][7]

While specific pharmacological data for the 3-methyl-3'-isomer is often proprietary to library holders (e.g., Rieke Metals), its biological potential is inferred from the Structure-Activity Relationships (SAR) of the piperidinomethyl-benzophenone class.[1]

Pharmacophore Analysis

-

Lipophilic Core (Benzophenone): Provides high affinity for hydrophobic pockets in proteins (e.g., binding sites in tubulin or transmembrane domains of transporters).

-

Basic Side Chain (Piperidine): The nitrogen atom (pKa ~9) is protonated at physiological pH. This cation can form crucial salt bridges with aspartate or glutamate residues in target proteins.

Primary Therapeutic Areas

Based on structural analogs (e.g., 4'-piperidinomethyl derivatives), this compound is likely screened for:

-

P-Glycoprotein (P-gp) Inhibition: Benzophenones with basic amino side chains are known to reverse Multidrug Resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump.[1] The lipophilicity allows membrane insertion, while the amine interacts with the transporter's drug-binding site.

-

CNS Activity: The structure resembles Tolperisone and other muscle relaxants/ion channel blockers. The high LogP facilitates Blood-Brain Barrier (BBB) crossing.[1]

-

Anti-Proliferative Agents: Similar Mannich-base benzophenones have demonstrated cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines by disrupting microtubule dynamics.[1]

Mechanism of Action Diagram

The following diagram hypothesizes the interaction mode of this ligand class with a transmembrane protein target (e.g., P-gp).

Figure 2: Hypothesized pharmacodynamic interactions showing the dual-binding mode (Hydrophobic + Ionic).[1]

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat/drink while handling. |

| Skin Irritation | H315: Causes skin irritation.[3] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. |

| STOT-SE | H335: May cause respiratory irritation.[1] | Use in a fume hood. |

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine moiety makes it susceptible to oxidation or formation of N-oxides over prolonged exposure to air.[1]

References

-

Chemical Identity & Suppliers

-

Synthetic Methodology (Mannich & Grignard Context)

-

Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein". (Analogous chemistry).

-

-

Biological Context (Benzophenone Scaffolds)

-

RSC Advances. "Benzophenone: a ubiquitous scaffold in medicinal chemistry". Discusses the broad bioactivity of the diaryl ketone pharmacophore.

-

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzophenone-3 | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS NO:898792-58-0; this compound [chemdict.com]

- 6. baike.molbase.cn [baike.molbase.cn]

- 7. 页面加载中... [china.guidechem.com]

Regioisomeric Profiling of 3'- and 4'-Piperidinomethyl Benzophenones: Synthetic, Structural, and Functional Divergence

This guide serves as a technical reference for researchers and drug development professionals, analyzing the structural, synthetic, and functional divergences between the 3'- and 4'-piperidinomethyl benzophenone isomers.

Executive Summary: The "Linear vs. Kinked" Paradigm

In the optimization of pharmacophores and photoactive compounds, the regiochemistry of the piperidinomethyl moiety attached to a benzophenone core acts as a critical molecular switch. While chemically isomeric (C₁₉H₂₁NO), the 3' (meta) and 4' (para) variants exhibit distinct electronic and steric profiles that dictate their utility.

-

4'-Piperidinomethyl Benzophenone (Para): Characterized by a linear vector and strong electronic conjugation between the amine lone pair and the carbonyl group. It is the preferred scaffold for Type II photoinitiators and linear-binding pharmacophores.

-

3'-Piperidinomethyl Benzophenone (Meta): Characterized by a "kinked" geometry (120° bond angle) and electronic isolation. It serves as a crucial scaffold for exploring non-linear binding pockets in GPCR ligands and disrupting crystal packing in materials science.

Molecular Architecture & Electronic Profiling

The core difference lies in the ability of the nitrogen lone pair to participate in resonance with the benzophenone carbonyl.

Electronic Conjugation (Resonance)

-

4'-Isomer: The piperidine nitrogen is in a para position relative to the carbonyl. Although the methylene bridge (-CH₂-) interrupts direct conjugation, the inductive electron-withdrawing nature of the benzophenone core is most pronounced here. In derivatives where the methylene is absent (direct attachment), the 4-isomer shows strong Intramolecular Charge Transfer (ICT). With the methylene bridge, the 4-isomer still exhibits a distinct dipole moment aligned with the molecular axis.

-

3'-Isomer: The meta substitution electronically decouples the substituents. The inductive effect is weaker, and the dipole vector is off-axis.

UV-Vis Spectral Properties (Photo-activity)

For applications in UV-curing and photopharmacology, the absorption profile is paramount.

| Property | 4'-Isomer (Para) | 3'-Isomer (Meta) | Mechanistic Implication |

| λ_max (π-π) | ~255-260 nm | ~250-255 nm | Para-substitution induces a bathochromic (red) shift due to extended polarizability. |

| n-π Transition | ~330-340 nm | ~325-330 nm | The 4'-isomer facilitates more efficient triplet state formation in Type II photoinitiation. |

| Fluorescence | Higher Quantum Yield | Lower Quantum Yield | 4'-isomer is more prone to radiative decay; 3'-isomer favors non-radiative pathways. |

Synthetic Methodologies

Efficient access to these isomers relies on directing group chemistry or radical functionalization. The Wohl-Ziegler Bromination followed by Amination is the industry standard for generating these "Mannich-base-like" structures from methylbenzophenones.

Protocol: Radical Bromination & Nucleophilic Substitution

Objective: Synthesis of 4'-piperidinomethyl benzophenone from 4-methylbenzophenone.

Reagents:

-

Precursor: 4-Methylbenzophenone (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Solvent: CCl₄ or Benzotrifluoride (Green alternative)

-

Amine: Piperidine (2.5 eq)

Step-by-Step Workflow:

-

Radical Bromination:

-

Dissolve 4-methylbenzophenone in anhydrous solvent under N₂ atmosphere.

-

Add NBS and initiator.

-

Reflux (70-80°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

-

Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the benzylic bromide.

-

Workup: Filter off succinimide byproduct. Concentrate filtrate to yield crude 4-(bromomethyl)benzophenone.

-

-

Nucleophilic Substitution (S_N2):

-

Dissolve crude bromide in Acetonitrile (ACN) or DMF.

-

Add Piperidine (excess acts as base and nucleophile) dropwise at 0°C to control exotherm.

-

Stir at room temperature for 12 hours.

-

Quench: Pour into ice water. Extract with Ethyl Acetate.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Yield Expectation: 75–85% (2 steps).

Pathway Visualization

Figure 1: Divergent synthetic pathway for 3' and 4' isomers via the Wohl-Ziegler route.

Analytical Discrimination

Distinguishing these isomers is critical during impurity profiling.

NMR Spectroscopy (¹H-NMR in CDCl₃)

The benzylic protons (-CH₂-N) and aromatic protons provide the clearest signature.

| Signal | 4'-Isomer (Para) | 3'-Isomer (Meta) | Diagnostic Feature |

| Benzylic -CH₂- | ~3.55 ppm (Singlet) | ~3.50 ppm (Singlet) | Subtle shift; Para is slightly more deshielded due to conjugation alignment. |

| Aromatic Ring (Substituted) | AA'BB' System (Two doublets) | ABCD System (Multiplet) | Definitive: Para shows symmetric doublets (~7.4 & 7.7 ppm). Meta shows complex splitting (singlet-like s, d, t, d). |

Chromatographic Separation (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: ACN/Water (0.1% Formic Acid).

-

Retention Time:

-

4'-Isomer: Elutes earlier (more polar due to aligned dipole).

-

3'-Isomer: Elutes later (more lipophilic/hydrophobic interaction with stationary phase).

-

Functional Applications & Case Studies

Pharmaceutical Development: The "Linker" Effect

In Medicinal Chemistry, these isomers are used to probe the spatial requirements of a binding pocket (SAR).

-

Case Study (GPCR Antagonists): When designing antagonists for Histamine H1 or Dopamine D2 receptors, the distance between the basic nitrogen (piperidine) and the aromatic core is crucial.

-

4'-Isomer: Provides a Linear Vector . Ideal for deep, narrow hydrophobic pockets.

-

3'-Isomer: Provides a Bent Vector . Ideal for pockets requiring a "turn" or to induce a specific conformational lock.

-

Insight: Switching from 4' to 3' often reduces potency if the pocket is linear, but can drastically improve selectivity by avoiding steric clashes in off-target receptors.

-

Materials Science: Photoinitiators

Benzophenone derivatives are Type II photoinitiators (hydrogen abstractors).

-

Mechanism: Upon UV irradiation, the benzophenone triplet state abstracts a hydrogen from a co-initiator (amine).

-

The Isomer Advantage: The 4'-piperidinomethyl isomer acts as a "one-component" photoinitiator system where the amine donor is tethered to the chromophore. The para-position allows for efficient Intramolecular Charge Transfer (ICT) , stabilizing the triplet state and enhancing radical generation efficiency compared to the meta-isomer.

SAR Logic Diagram

Figure 2: Decision matrix for selecting 3' vs 4' isomers based on target requirements.

References

-

Sigma-Aldrich. 4-(Piperidinomethyl)benzophenone Product Specification. Retrieved from

-

PubChem. Compound Summary for CID 2209798 (3-Piperidinomethylbenzophenone). Retrieved from

- American Chemical Society.Regioselective Friedel-Crafts Acylations for Benzophenone Synthesis. Journal of Organic Chemistry.

-

BLD Pharm. Building Blocks: 3-Cyano-4'-piperidinomethyl benzophenone. Retrieved from

-

Parchem. Specialty Chemicals: 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone. Retrieved from

Technical Guide: Physicochemical Characterization & Stability Profiling of Piperidinomethyl Benzophenone Derivatives

Executive Summary

Piperidinomethyl benzophenone derivatives (e.g., Tolperisone, Eperisone) represent a critical class of centrally acting muscle relaxants. Structurally, these compounds are Mannich bases —a classification that dictates their unique physicochemical behavior and inherent instability.[1]

While their lipophilicity facilitates blood-brain barrier (BBB) penetration, their development is plagued by a specific degradation pathway: the retro-Mannich reaction .[1] This guide moves beyond standard property listing to analyze the kinetic instability of this scaffold, providing a robust framework for characterization and formulation stabilization.

Part 1: Molecular Architecture & The Mannich Base Anomaly

Structural Vulnerability

The core pharmacophore consists of a benzophenone moiety linked to a piperidine ring via a methylene bridge. The critical structural feature is the

-

The Stability Paradox: The electron-withdrawing nature of the carbonyl group adjacent to the methylene linker weakens the C-N bond.[1] Under specific conditions (heat, moisture, or pH extremes), this leads to a spontaneous elimination reaction.

-

Mechanistic Insight: Unlike standard amides or amines, these derivatives exist in a dynamic equilibrium.[1] In aqueous solutions, particularly at non-neutral pH, they undergo a retro-Mannich reaction , decomposing into the original acetophenone derivative, formaldehyde, and piperidine.[1]

Degradation Pathway Visualization

Understanding this pathway is prerequisite to selecting the correct buffer systems for liquid formulations.[1]

Part 2: Physicochemical Profiling

Comparative Properties Data

The following table synthesizes data for the two most prominent derivatives in this class. Note the lipophilicity (LogP), which confirms their utility as CNS-active agents.[1]

| Property | Tolperisone HCl | Eperisone HCl | Technical Implication |

| Molecular Formula | Stoichiometry for salt formation.[1] | ||

| Molecular Weight | 281.8 g/mol | 295.9 g/mol | - |

| Melting Point | 181–183°C (Dec) | 169–171°C | High lattice energy; distinct thermal fingerprints.[1] |

| pKa (Basic N) | ~9.6 – 10.2 | ~9.5 – 10.0 | Ionized at physiological pH; significant for solubility.[1] |

| LogP (Oct/Water) | 3.3 – 3.4 | ~3.5 | High permeability; excellent BBB penetration.[1] |

| Hygroscopicity | High | Moderate | Requires moisture-tight packaging; prone to caking.[1] |

| Solubility (Water) | Freely Soluble | Freely Soluble | High aqueous solubility aids IV formulation but risks hydrolysis.[1] |

Solubility & Ionization Profile

The piperidine nitrogen is a hard base.[1]

-

pH < 8.0: The molecule is predominantly protonated (cationic), ensuring high aqueous solubility (>50 mg/mL).[1]

-

pH > 10.0: The molecule exists as a free base.[1] Solubility drops drastically, and the risk of precipitation increases.

-

Partition Coefficient (LogD): The LogD drops significantly at acidic pH, meaning extraction from biological matrices (plasma) requires alkalinization to pH > 10 to recover the organic phase.[1]

Part 3: Solid-State Challenges

Polymorphism & Thermal Instability

Research indicates that piperidinomethyl benzophenone salts exhibit polymorphism.[1]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) typically shows a sharp endotherm corresponding to melting, immediately followed by an exotherm representing decomposition (dehydroamination).[1]

-

Processing Risk: High-shear wet granulation can induce local heating or pH shifts (if excipients are alkaline), triggering the retro-Mannich degradation during tablet manufacturing.[1]

Hygroscopicity & Oxidative Stress

Tolperisone HCl is notably hygroscopic.[1]

-

The "Oxychloride" Artifact: Upon exposure to atmospheric moisture and oxygen, these salts can form insoluble oxidative byproducts.[1]

-

Mitigation: Manufacturing must occur at Relative Humidity (RH) < 40%.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Rate Profile Determination

Objective: To identify the pH of maximum stability (pH-max) to prevent retro-Mannich degradation during liquid formulation.

Methodology:

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 (ionic strength adjusted to 0.15 M with NaCl).

-

Stock Solution: Dissolve the derivative (e.g., Tolperisone HCl) in water to 1 mg/mL.

-

Initiation: Spike stock into buffers (final conc. 50 µg/mL) at 40°C.

-

Sampling: Inject into HPLC every 60 minutes for 12 hours.

-

Validation Check (The "Self-Validating" Step):

Protocol B: Forced Degradation Workflow

This workflow ensures that the analytical method used is stability-indicating.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5511, Tolperisone. Retrieved from [Link][1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3236, Eperisone. Retrieved from [Link][1]

-

Royal Society of Chemistry. Organocatalytic enantioselective Mannich and retro-Mannich reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Guide & Safety Protocol: 3-Methyl-3'-piperidinomethyl benzophenone

[1]

Executive Summary: The "Why" Behind the Safety

This guide provides an in-depth technical analysis of 3-Methyl-3'-piperidinomethyl benzophenone , a specific pharmacophore often utilized as an intermediate in the synthesis of antihistamines, anti-inflammatory agents, or photo-initiators.[1]

Unlike standard Safety Data Sheets (SDS) that list hazards without context, this document focuses on the causality of risk . The safety profile of this compound is dictated by two competing structural motifs:

-

The Piperidine Moiety: A cyclic secondary amine derivative that confers basicity (

) and tissue corrosivity/irritation potential. -

The Benzophenone Core: A lipophilic, UV-active chromophore that facilitates cell membrane penetration and potential photo-sensitization.[1]

Critical Note on Isomerism: While specific toxicological data exists for the 4'-piperidinomethyl isomer (CAS 898770-95-1), this guide applies Read-Across Toxicology principles to the 3'-piperidinomethyl isomer, as the functional hazards (basicity, reactivity) remain structurally conserved.[1]

Module 1: Molecular Architecture & Physicochemical Drivers

To handle this chemical safely, one must understand its physical behavior.[2][3] The molecule consists of two aromatic rings linked by a carbonyl group, with a methyl substitution on one ring and a piperidinyl-methyl group on the other.[1]

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | High carbon content implies significant flammability if aerosolized.[1] | |

| Molecular Weight | ~293.4 g/mol | Non-volatile solid/oil; inhalation risk is primarily via dust or aerosols. |

| Basicity (Predicted) | Incompatible with strong acids. Will form exothermic salts.[1] | |

| LogP (Lipophilicity) | ~4.5 - 5.0 | High lipid solubility.[1] Rapid dermal absorption is a critical risk. |

| Reactivity | Nucleophilic Nitrogen; UV-active Carbonyl | Sensitive to oxidation (N-oxide formation) and UV light (radical formation).[1] |

Module 2: Comprehensive Hazard Assessment (GHS)

Based on Structure-Activity Relationships (SAR) and data from analogous benzophenone derivatives, the following hazards are assigned under the Globally Harmonized System (GHS).

Health Hazards[4][5][6]

-

Skin Corrosion/Irritation (Category 2): The basic nitrogen attacks the lipid bilayer of the stratum corneum. Mechanism: Saponification of skin lipids leading to inflammation.

-

Serious Eye Damage/Irritation (Category 2A/1): High risk. The piperidine group can cause rapid pH shifts on the ocular surface, potentially leading to corneal opacity if not rinsed immediately.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.[1] Inhalation of dust triggers mucosal inflammation.

Environmental Hazards

-

Aquatic Acute/Chronic (Category 2/3): Benzophenones are known to persist in aquatic environments. The cationic nature of the amine at physiological pH allows it to bind to biological membranes in aquatic life.

Reactivity Profile (DOT Visualization)

The following diagram illustrates the reactivity logic that dictates storage and incompatibility protocols.

Caption: Reactivity matrix showing incompatibility with acids/oxidizers and sensitivity to UV light.[1]

Module 3: Operational Protocols & Engineering Controls

This section details the self-validating workflows required to handle this compound.

Storage Protocol (The "Dark & Dry" Rule)

-

Requirement: Store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.[1]

-

Reasoning: The piperidine nitrogen is susceptible to slow oxidation; the benzophenone core is photo-active.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyse decomposition.

Handling Workflow

Engineering Control: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

Step-by-Step Protocol:

-

PPE Verification: Nitrile gloves (minimum 0.11mm thickness) are required. Note: Latex is permeable to lipophilic amines and is insufficient. Safety goggles (ANSI Z87.1) are mandatory.

-

Solubilization: If preparing a stock solution, add the solvent (e.g., DCM, Methanol) to the solid.

-

Caution: Dissolution is generally endothermic, but adding strong acid (e.g., HCl in ether) will trigger an exothermic precipitation of the hydrochloride salt.

-

-

Spill Management: Do not use water initially.

-

Correct Action: Adsorb with vermiculite or sand.

-

Neutralization:[4] Wipe the surface with a dilute (1%) acetic acid solution to neutralize residual basic traces, then wash with soap and water.

-

Synthesis & Reaction Monitoring

When using this intermediate in synthesis (e.g., Grignard addition to the ketone or alkylation of the amine):

-

TLC Monitoring: Use a mobile phase with a basic modifier (e.g., 5% Triethylamine in MeOH/DCM) to prevent "tailing" of the amine on silica gel.

-

Quenching: Quench reactions slowly at low temperatures. The basic nitrogen can catalyze unexpected side reactions if the pH swings too rapidly.

Module 4: Emergency Response & Environmental Fate

First Aid Logic

-

Eye Contact: Time is tissue. The basicity causes saponification. Rinse for 15 minutes minimum . Do not stop to look for a specific neutralize; water is the fastest diluent.

-

Skin Contact: Lipophilic nature means it absorbs fast. Wash with soap (surfactant) and water.[4] Do not use alcohol, as it may enhance transdermal transport.

Biological Fate Diagram

The following diagram outlines the hypothetical metabolic and degradation pathways, crucial for understanding environmental impact.

Caption: Predicted metabolic fate showing N-oxidation and dealkylation pathways common to piperidine drugs.[1]

References

Engineering the Substituted Benzophenone Piperidine Scaffold: A Technical Guide to Multitarget Drug Discovery and Chemical Biology

Executive Summary & Structural Rationale

The substituted benzophenone piperidine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry and chemical biology[1]. This structural motif elegantly combines two distinct chemical domains:

-

The Benzophenone Core: A rigid, lipophilic diaryl ketone. Its non-coplanar phenyl rings allow it to occupy deep hydrophobic pockets (such as the peripheral anionic site of cholinesterases), while its unique photophysical properties enable it to act as a UV-activatable cross-linker[2],[3].

-

The Piperidine Ring: A basic tertiary amine (pKa ~9–10). At physiological pH, this nitrogen is protonated, enabling crucial electrostatic interactions—specifically salt bridges—with conserved acidic residues (e.g., Aspartate) in G-protein-coupled receptors (GPCRs) and enzyme catalytic triads[2].

This guide dissects the causal mechanisms, self-validating experimental protocols, and quantitative data behind three primary research applications of this scaffold: multitarget neuropharmacology, anti-inflammatory therapeutics, and photoaffinity labeling.

Application I: Multitarget-Directed Ligands (MTDLs) in Neuropharmacology

Mechanistic Causality in Alzheimer's Disease (AD)

Alzheimer's Disease pathology is highly complex, necessitating Multitarget-Directed Ligands (MTDLs). Researchers utilize the benzophenone-piperidine scaffold to simultaneously target the Histamine H3 Receptor (H3R) and Butyrylcholinesterase (BuChE)[2],[4].

Design Logic: The benzophenone moiety acts as a bioisostere for xanthone, fitting seamlessly into the hydrophobic peripheral anionic site (PAS) of cholinesterases. An alkoxyl chain links this core to the piperidine ring. The flexibility of the alkoxyl chain allows the basic piperidine nitrogen to reach the catalytic active site (CAS) of the enzyme. Simultaneously, in the H3R binding pocket, the protonated piperidine anchors to the highly conserved Asp114 residue, while the para-substituted benzophenone (e.g., 4-fluoro) occupies an adjacent hydrophobic sub-pocket, acting as a potent antagonist[2].

Fig 1. Multitarget-directed ligand strategy for benzophenone piperidine scaffolds.

Protocol: Self-Validating H3R Radioligand Binding Assay

To validate H3R affinity, a competitive radioligand binding assay is employed. The protocol is designed to eliminate false positives caused by non-specific binding of the lipophilic benzophenone core.

Step-by-Step Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing human H3R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Causality: Mg²⁺ is critical as it stabilizes the GPCR-G protein coupled state, ensuring the receptor is in the high-affinity conformation.

-

Incubation: Incubate 40 µg of membrane protein with 1 nM [³H]Nα-methylhistamine (a selective H3R agonist) and varying concentrations of the benzophenone-piperidine test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at room temperature to reach thermodynamic equilibrium[2].

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI coats the glass fibers with positive charges, repelling the positively charged piperidine derivatives and drastically reducing background noise from non-specific binding.

-

Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.

Quantitative Data: SAR Profile

Table 1: SAR of Benzophenone-Piperidine MTDLs (H3R and BuChE Affinities)

| Compound | Benzoyl Substitution | Linker Length | H3R Kᵢ (nM) | eqBuChE IC₅₀ (µM) |

| 2 | Unsubstituted | 5 carbons | 371 | > 10.0 |

| 6 | 4-Fluoro | 5 carbons | 8 | 0.172 |

| 11 | 4-Chloro | 5 carbons | 24 | 2.85 |

| 30 | 4-Fluoro (Azepane analog) | 5 carbons | 15 | 1.11 |

Data synthesized from multitarget-directed ligand studies[2]. Para-halogenation (specifically 4-Fluoro) significantly enhances both H3R affinity and BuChE inhibition.

Application II: Anti-Inflammatory & Analgesic Therapeutics

Mechanistic Causality in COX Inhibition

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) rely on a free carboxylic acid group to bind the Cyclooxygenase (COX) active site. Unfortunately, this acidity leads to ion-trapping in the gastric mucosa, causing severe ulceration[1].

By replacing the acidic moiety with a basic N-ethyl piperidine ether linked to a benzophenone core, researchers fundamentally shift the molecule's physicochemical profile. The ether oxygen acts as a hydrogen bond acceptor within the COX-2 hydrophobic channel, while the piperidine nitrogen provides aqueous solubility. This basicity prevents gastric accumulation, drastically reducing ulcerogenic liability while maintaining potent inhibition of prostaglandin synthesis[5],[1].

Protocol: Carrageenan-Induced Paw Edema Assay

To validate in vivo efficacy, the carrageenan-induced paw edema model is utilized. This protocol is self-validating because it temporally separates different inflammatory mediators.

Step-by-Step Methodology:

-

Preparation: Fast adult Wistar rats for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the basic piperidine compound. Record baseline paw volume using a plethysmometer.

-

Administration: Administer the benzophenone-N-ethyl piperidine ether derivative (e.g., 40 mg/kg) via oral gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Include a vehicle control group and a positive control group (e.g., Naproxen)[5].

-

Induction: One hour post-administration, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

-

Time-Course Measurement: Measure paw volume at 1, 3, and 5 hours post-injection. Causality: The 0–2 hour window is mediated by histamine and serotonin release. The 3–5 hour window is strictly driven by Prostaglandin E2 (PGE2) release. Significant edema reduction exclusively in the 3–5 hour window definitively validates the compound's mechanism as a COX inhibitor[5].

Table 2: Anti-inflammatory Efficacy of Benzophenone-N-ethyl Piperidine Ethers

| Compound | Substitution | Dose (mg/kg) | Edema Inhibition (%) | Ulcerogenic Liability |

| Standard | Naproxen | 40 | 62.4 | High |

| 15 | 3-Chloro | 40 | 58.7 | Low |

| 12 | 4-Fluoro | 40 | 55.5 | Low |

| 10 | Unsubstituted | 40 | 29.5 | Low |

Data synthesized from in vivo efficacy trials[5],[1]. Meta- and para-halogenation significantly improve COX target engagement.

Application III: Photoaffinity Labeling (PAL) for Target Elucidation

Mechanistic Causality in Chemical Biology

In chemical biology, identifying the precise binding site of a drug on a membrane protein (e.g., γ-secretase) is notoriously difficult. The benzophenone-piperidine scaffold is frequently adapted into a Photoaffinity Labeling (PAL) probe[3].

Benzophenone is highly favored over diazirines or aryl azides because its n-π* transition occurs at ~350 nm[3]. This longer wavelength avoids the 280 nm range where native aromatic amino acids (tryptophan, tyrosine) absorb, preventing UV-induced protein degradation. Furthermore, if the generated triplet diradical does not immediately find a suitable C-H bond to insert into, it can relax back to the ground state and be re-excited, leading to higher overall cross-linking yields without generating reactive quenching byproducts[3].

Fig 2. Photoaffinity labeling mechanism using the benzophenone photoreactive moiety.

Protocol: Cellular Photo-crosslinking Workflow

Step-by-Step Methodology:

-

Incubation: Incubate live cells or isolated proteome with the alkyne-tagged benzophenone-piperidine probe (1–10 µM) for 1 hour at 37°C.

-

Irradiation: Transfer the samples to a 4°C cooling block. Irradiate at 350 nm using a UV cross-linker for 15 minutes. Causality: The cooling block is mandatory; UV lamps generate heat that can denature the target protein and disrupt the non-covalent probe-target complex before covalent insertion occurs.

-

Control Validation: Always run a parallel "No-UV" control. Causality: This proves that any signal detected downstream is the result of true covalent cross-linking, rather than non-specific, tight hydrophobic binding that survived cell lysis[3].

-

Click Chemistry & Detection: Lyse the cells, perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorophore (e.g., Rhodamine-azide), run on SDS-PAGE, and visualize via in-gel fluorescence.

References

-

Godyń, J., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 238.[Link]

-

Khanum, S. A., et al. (2009). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 19(7), 1887-1891.[Link]

-

Khan, M. I., & Choudhary, M. I. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(44), 27432-27455.[Link]

-

Li, Y., et al. (2013). Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. ACS Chemical Biology, 8(9), 1940-1945.[Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]

- 5. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Methyl-3'-piperidinomethyl benzophenone via Friedel-Crafts Acylation

[1]

Executive Summary

The synthesis of substituted benzophenones bearing both alkyl and amino-alkyl functionalities is a critical workflow in the development of CNS-active agents, photoinitiators, and antimicrobial chalcone precursors.[1] This protocol details the synthesis of the This compound scaffold.[1]

The strategy employs a Friedel-Crafts Acylation to construct the diaryl ketone core, followed by a Nucleophilic Substitution (Amination) to install the piperidine moiety.

Critical Technical Insight: Direct Friedel-Crafts acylation to achieve meta-substitution on both rings (3,3'-pattern) presents a significant regiochemical challenge. The acylation of toluene (to install the methyl group) typically favors the para-isomer (4-methyl) due to the activating nature of the alkyl group.[1] This guide provides the protocol for the standard Friedel-Crafts route while explicitly addressing the isolation of the meta-isomer and the mechanistic constraints of the pathway.

Synthetic Strategy & Mechanism

The synthesis is divided into two distinct stages to maximize yield and prevent catalyst poisoning by the basic amine.

Stage 1: Friedel-Crafts Acylation

The core skeleton is constructed by reacting 3-(chloromethyl)benzoyl chloride with toluene (or benzene for alternative substitution patterns) using Aluminum Chloride (

-

Note: Using 3-(chloromethyl)benzoyl chloride allows the "linker" for the amine to be pre-installed on the acylating agent, avoiding the difficult chloromethylation of the deactivated benzophenone core later.

Stage 2: Nucleophilic Substitution (Amination)

The intermediate 3-(chloromethyl)-methylbenzophenone is reacted with piperidine .[1] The piperidine acts as both the nucleophile and the base to scavenge the generated HCl.

Pathway Visualization

The following diagram illustrates the reaction flow and the critical intermediate species.

Caption: Figure 1. Convergent synthetic pathway illustrating the Friedel-Crafts assembly and subsequent amination.[1] Note the regiochemical checkpoint at the intermediate stage.

Detailed Experimental Protocols

Safety Pre-Requisites[1]

-

Aluminum Chloride (

): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood under inert atmosphere. -

3-(Chloromethyl)benzoyl chloride: Lachrymator and corrosive.[1]

-

Piperidine: Toxic and flammable.

Protocol A: Friedel-Crafts Acylation

Objective: Synthesis of 3-(chloromethyl)-X-methylbenzophenone intermediate.

Materials

| Reagent | Equivalents | Role |

| Toluene (Anhydrous) | 10.0 eq | Substrate & Solvent |

| 3-(Chloromethyl)benzoyl chloride | 1.0 eq | Electrophile Source |

| Aluminum Chloride ( | 1.1 - 1.2 eq | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Solvent Vol.[1][2] | Co-solvent (Optional) |

| HCl (1M) / Ice | Excess | Quenching Agent |

Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl evolution.

-

Catalyst Suspension: Charge the flask with Aluminum Chloride (

) (1.2 eq) and anhydrous DCM (or use neat Toluene if high dilution is not required). Cool the suspension to 0–5°C using an ice bath. -

Addition: Dissolve 3-(chloromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous Toluene. Add this solution dropwise to the

suspension over 30–45 minutes.-

Mechanistic Note: Slow addition prevents the "runaway" exotherm and minimizes the polymerization of the benzyl chloride moiety, which can also react under F-C conditions [1].

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).

-

Endpoint: Disappearance of the acid chloride spot.

-

-

Quenching: Pour the reaction mixture slowly onto a stirred mixture of Ice and 1M HCl .

-

Caution: Vigorous gas evolution.[1]

-

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM. Combine organic phases.[1][3][4]

-

Wash: Wash with saturated

(to remove acidic impurities) and Brine. Dry over anhydrous -

Purification: Concentrate under reduced pressure. The residue will contain a mixture of isomers (predominantly 4-methyl and 2-methyl , with minor 3-methyl ).[1][6]

-

Isomer Separation: Isolate the specific isomer via Flash Column Chromatography (

, Gradient Hexane

-

Protocol B: Amination with Piperidine

Objective: Conversion of the chloromethyl intermediate to the final piperidinomethyl target.

Materials

| Reagent | Equivalents | Role |

| Chloromethyl Intermediate | 1.0 eq | Substrate |

| Piperidine | 2.5 eq | Nucleophile & Base |

| Potassium Carbonate ( | 2.0 eq | Aux.[1] Base (Optional) |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |

Procedure

-

Dissolution: Dissolve the purified (Chloromethyl)-methylbenzophenone intermediate (1.0 eq) in Acetonitrile.

-

Addition: Add Piperidine (2.5 eq).

-

Note: Excess piperidine acts as the base to neutralize the HCl formed. Alternatively, use 1.1 eq Piperidine and 2.0 eq

to save on the amine reagent [2].

-

-

Reflux: Heat the mixture to 60–80°C for 2–4 hours.

-

Monitoring: TLC should show the formation of a more polar spot (amine product).

-

-

Workup: Cool to room temperature. Filter off the solid salts (Piperidinium chloride or KCl).

-

Evaporation: Remove the solvent under vacuum.

-

Final Purification: Dissolve the residue in DCM, wash with water, and dry. Purify via recrystallization (Ethanol/Water) or column chromatography (DCM/MeOH 95:5) to obtain This compound .[1]

Critical Quality Attributes (CQA) & Troubleshooting

| Parameter | Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Polymeric gum formation | Benzyl chloride self-alkylation | Maintain strict temperature control (<5°C during addition).[1] Dilute reaction further. |

| Wrong Isomer | Product is 4-methyl (para) | Toluene directs Para | This is intrinsic to F-C.[1] For strict 3-methyl (meta) synthesis, use Suzuki Coupling of 3-tolylboronic acid and 3-chloromethylbenzoyl chloride instead of F-C [3].[1] |

| Incomplete Amination | Residual chloride | Steric hindrance | Add catalytic Potassium Iodide (Finkelstein condition) to generate the more reactive iodide in situ. |

Analytical Validation[1][7]

-

1H NMR (CDCl3): Look for the diagnostic singlet of the benzylic methylene adjacent to the piperidine (~3.5 ppm) and the methyl group on the aromatic ring (~2.4 ppm).

-

Mass Spectrometry: Confirm the molecular ion peak

.

References

-

Friedel-Crafts Acylation Mechanisms & Regioselectivity

-

Piperidine Functionalization Protocols

-

Alternative Coupling Strategies (Suzuki/Grignard)

-

ResearchGate. (2023).[1] Synthesis of Biaryls Having a Piperidylmethyl Group Based on Space Integration of Lithiation. Retrieved from

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. CN105384625A - 3-chloro methyl benzoyl chloride synthetic method - Google Patents [patents.google.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: The Benzophenone Scaffold as a Privileged Building Block for Central Nervous System (CNS) Active Agents

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Benzophenone Core

The benzophenone motif, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous and highly versatile scaffold in medicinal chemistry.[1][2] Its prevalence is noted in a wide array of pharmacologically active natural products and synthetic molecules, demonstrating activities ranging from anticancer to anti-inflammatory.[1][3] The unique stereoelectronic properties of the diphenyl ketone core—its rigidity, lipophilicity, and ability to engage in various non-covalent interactions—make it an ideal starting point for the rational design of novel therapeutics. In the realm of neuropharmacology, benzophenone and its derivatives serve as critical precursors for several classes of drugs targeting the central nervous system, including anxiolytics, wakefulness-promoting agents, and novel ligands for emerging CNS targets.[4][5]

This guide provides detailed protocols and the underlying chemical logic for the synthesis of key CNS-active agents starting from benzophenone building blocks. We will explore the preparation of classical benzodiazepines, the synthesis of the atypical stimulant Modafinil, and the construction of novel histamine H3 receptor antagonists for potential Alzheimer's disease therapy.

Part I: Synthesis of 1,4-Benzodiazepines via 2-Aminobenzophenone Precursors

Scientific Rationale: The 1,4-benzodiazepine framework is the cornerstone of many anxiolytic, sedative, hypnotic, and anticonvulsant drugs.[6] Their mechanism of action involves modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the CNS.[6] A robust and classical synthetic route to this heterocyclic system relies on the use of substituted 2-aminobenzophenones as the foundational building block.[7][8] This strategy involves N-acylation of the aniline nitrogen followed by a cyclization reaction to form the seven-membered diazepine ring.

Experimental Workflow: 1,4-Benzodiazepine Synthesis

Caption: Classical synthesis pathway for 1,4-benzodiazepines.

Protocol 1: Microwave-Assisted Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

This protocol details the acylation of 2-amino-5-chlorobenzophenone, a key step in forming the benzodiazepine precursor. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.[7]

Materials:

-

2-Amino-5-chlorobenzophenone (1.0 eq)

-

Chloroacetyl chloride (2.0 eq)

-

Toluene (Anhydrous)

-

Microwave Synthesis Reactor

-

Dilute aqueous ammonia solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable microwave reactor vessel, dissolve 2-amino-5-chlorobenzophenone (e.g., 2.0 mmol, 463 mg) in anhydrous toluene (20 mL).

-

Reagent Addition: Add chloroacetyl chloride (e.g., 4.0 mmol, 0.32 mL) to the solution. Seal the vessel.

-

Causality Note: Using an excess of the acylating agent ensures complete conversion of the starting aminobenzophenone. Toluene is an effective solvent due to its relatively high boiling point and inertness under these conditions.

-

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 360 W for 1-2 minutes.[7] Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

-

Work-up: After cooling the reaction vessel to room temperature, carefully transfer the solution to a separatory funnel.

-

Wash the organic layer with a cold, dilute aqueous ammonia solution to quench any unreacted chloroacetyl chloride, followed by a water wash and a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid residue from ethanol to yield the pure 2-(chloroacetamido)-5-chlorobenzophenone as a crystalline solid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity. The expected yield is typically high for this transformation.

Part II: Synthesis of Modafinil from Benzophenone Precursors

Scientific Rationale: Modafinil is a eugeroic (wakefulness-promoting) agent used to treat narcolepsy and other sleep disorders. Its structure is based on a diphenylmethyl (benzhydryl) moiety. A common and efficient synthetic pathway begins with benzophenone, which is reduced to its corresponding alcohol (benzhydrol). This intermediate is then elaborated through a series of steps to introduce the sulfinylacetamide side chain characteristic of Modafinil.[9][10][11][12]

Experimental Workflow: Multi-step Synthesis of Modafinil

Caption: Key transformations in the synthesis of Modafinil.

Protocol 2: Synthesis of Benzhydrol from Benzophenone

This protocol describes the reduction of the benzophenone carbonyl group to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

-

Benzophenone (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.5-3.0 eq)

-

Methanol

-

Dichloromethane (DCM)

-

5% Sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzophenone (e.g., 6.9 mmol, 1.25 g) in methanol (12 mL).

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (e.g., 18.3 mmol, 0.75 g) portion-wise over 10-15 minutes.

-

Causality Note: The reaction is exothermic, and portion-wise addition helps control the temperature. Methanol serves as both a solvent and a proton source for the work-up.

-

-

Reaction Monitoring: Remove the ice bath and stir the reaction at room temperature for 5 hours or until TLC indicates complete consumption of the starting material.[13]

-

Work-up: Pour the reaction mixture into cold water (15 mL). Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Wash the combined organic layers with 5% NaHCO₃ solution (30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting white solid, benzhydrol, can be purified by recrystallization from a minimal amount of hot dichloromethane or a hexane/ethyl acetate mixture.[13] Expected yield is typically >80%.

Protocol 3: Synthesis of Modafinil via Oxidation

This final step involves the selective oxidation of the sulfide in benzhydrylsulfanyl acetamide to a sulfoxide. Hydrogen peroxide in acetic acid is a common and effective reagent system for this transformation.[9][12]

Materials:

-

Benzhydrylsulfanyl acetamide (1.0 eq)

-

Glacial acetic acid

-

30-35% Hydrogen peroxide (H₂O₂)

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flask, suspend benzhydrylsulfanyl acetamide (e.g., 0.056 mol, 14.4 g) in glacial acetic acid (60 mL).

-

Oxidation: Add hydrogen peroxide (e.g., 5.6 mL of 33% H₂O₂) to the suspension.

-

Causality Note: Acetic acid acts as a solvent and catalyst for the oxidation. The stoichiometry of H₂O₂ is critical; excess oxidant can lead to the formation of the corresponding sulfone.

-

-

Reaction Conditions: Heat the mixture and maintain it at 40°C overnight with stirring.[12] The reaction progress can be monitored by TLC.

-

Precipitation: Upon completion, cool the reaction mixture and add approximately 200 mL of cold water. The product, Modafinil, will precipitate out of the solution.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from methanol to obtain pure Modafinil.[12] Expected yield is around 70%.

Self-Validation: The final product should be characterized by melting point (164-166°C)[12], ¹H NMR, and mass spectrometry to confirm its identity and purity.

Part III: Modular Synthesis of Benzophenone-Based Histamine H₃ Receptor Ligands

Scientific Rationale: The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. H₃R antagonists/inverse agonists are being investigated as potential cognitive enhancers for treating disorders like Alzheimer's disease and ADHD.[5] A common structural motif for H₃R ligands includes a lipophilic region, a central linker, and a basic amine moiety.[5] Benzophenone serves as an excellent lipophilic scaffold. A modular synthesis allows for the rapid generation of a library of analogs by varying the linker and the basic amine.

Experimental Workflow: Synthesis of H₃R Ligands

Caption: Modular synthesis of benzophenone-based H₃R ligands.

Protocol 4: General Synthesis of a (4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)(phenyl)methanone

This protocol outlines a two-step synthesis involving a Williamson ether synthesis to install an alkyl halide linker, followed by a nucleophilic substitution with a cyclic amine.

Materials:

-

4-Hydroxybenzophenone (1.0 eq)

-

1,5-Dibromopentane (excess, e.g., 5.0 eq)

-

Potassium carbonate (K₂CO₃)

-

Acetone or DMF (anhydrous)

-

Piperidine (1.2 eq)

-

Acetonitrile (anhydrous)

Procedure - Step 1: Linker Attachment

-

Reaction Setup: To a solution of 4-hydroxybenzophenone in anhydrous acetone, add K₂CO₃ (2.0-3.0 eq) and 1,5-dibromopentane (5.0 eq).

-

Causality Note: K₂CO₃ is a base that deprotonates the phenol, forming a phenoxide nucleophile. A large excess of the dibromoalkane is used to minimize the formation of the dimeric diether byproduct.

-

-

Reaction Conditions: Reflux the mixture overnight. Monitor the reaction by TLC.

-

Work-up: After cooling, filter off the K₂CO₃. Concentrate the filtrate under reduced pressure. Purify the residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 4-((5-bromopentyl)oxy)benzophenone intermediate.

Procedure - Step 2: Amine Coupling

-

Reaction Setup: Dissolve the bromo-terminated intermediate from Step 1 in anhydrous acetonitrile. Add K₂CO₃ (2.0 eq) and piperidine (1.2 eq).

-

Reaction Conditions: Stir the mixture at 60-70°C overnight.

-

Work-up: Cool the reaction, filter the solids, and concentrate the filtrate.

-

Purification: The crude product can be purified by column chromatography or by dissolving in an organic solvent (e.g., ethyl acetate), washing with water, drying, and removing the solvent. If necessary, the product can be converted to its hydrochloride salt for improved stability and handling.

Self-Validation: The structure of the final compound and intermediates should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC. Biological activity would be confirmed via in vitro receptor binding assays.[5]

Summary of Synthetic Strategies

| CNS Agent Class | Benzophenone Precursor | Key Transformation(s) | Primary CNS Activity |

| 1,4-Benzodiazepines | 2-Aminobenzophenones | Acylation & Cyclization | Anxiolytic, Sedative[6] |

| Modafinil Analogs | Benzophenone | Reduction, Thioetherification, Oxidation | Wakefulness-Promoting[9] |

| Histamine H₃ Ligands | Hydroxybenzophenones | Williamson Ether Synthesis, Amination | Cognitive Enhancement[5][14] |

References

-

Jadav, D., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 9(9), 1236-1253. Available from: [Link]

-

Reddy, K. L., et al. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules, 17(9), 10447-10458. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available from: [Link]

-

ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of dibenzodiazepines. ResearchGate. Available from: [Link]

-

Okuma, K., et al. (2015). Synthesis of 2,3-Benzodiazepines and 2,3-Benzodiazepin-4-ones from Arynes and β-Diketones. Chemistry Letters, 44(6), 795-797. Available from: [Link]

- Google Patents. (1995). Synthesis of benzodiazepines. US5466799A.

-

MDPI. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules. Available from: [Link]

- Google Patents. (1996). Synthesis of benzodiazepines. WO1996005178A1.

-

MDPI. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][7][9]triazol-4-yl-methyl Esters. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF AMINO ACETYLENIC BENZOPHENONE DERIVATIVES AS H3-ANTAGONISTS. Innovare Academic Sciences. Available from: [Link]

-

Szałaj, N., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(23), 7332. Available from: [Link]

-

Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS ONE, 17(4), e0265022. Available from: [Link]

-

Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Taylor & Francis Online. Available from: [Link]

-

Stark, H., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Die Pharmazie, 56(2), 125-130. Available from: [Link]

- Google Patents. (2014). Synthetic method of modafinil. CN103980169A.

-

Rhodium Drug Synthesis Archive. (n.d.). Synthesis of Adrafinil and Modafinil. Available from: [Link]

-

Semantic Scholar. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 in. Available from: [Link]

-

Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. Available from: [Link]

-

Verma, S., & Rani, S. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Current Organic Synthesis, 20. Available from: [Link]

-

PubMed. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. Available from: [Link]

-

Singh, P., et al. (2012). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. Organic and Medicinal Chemistry Letters, 2(1), 8. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. Available from: [Link]

-

Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20921-20929. Available from: [Link]

-

Güven, G., et al. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Bioorganic & Medicinal Chemistry, 18(20), 7292-7302. Available from: [Link]

-

Wnuk, A., et al. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? Toxicology and Applied Pharmacology, 424, 115593. Available from: [Link]

-

International Agency for Research on Cancer. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): IARC. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of diphenylmethane derivatives. Reagents and conditions: i).... Available from: [Link]

-

MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. Available from: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN103980169A - Synthetic method of modafinil - Google Patents [patents.google.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. mdpi.com [mdpi.com]

- 14. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced One-Pot Synthesis of Methyl-Substituted Benzophenone Derivatives

Executive Summary & Strategic Importance

Methyl-substituted benzophenones are critical pharmacophores in medicinal chemistry (e.g., Tolcapone , Ketoprofen intermediates) and essential photoinitiators in materials science. While classical methods often require multi-step isolation or harsh conditions, modern "one-pot" strategies have evolved to offer higher atom economy and safety.

This guide details two distinct, field-validated synthetic tracks:

-

The Process Track (Friedel-Crafts Acylation): Best for scale-up and simple scaffolds (e.g., 4-methylbenzophenone). Focuses on regiocontrol.

-

The Discovery Track (Carbonylative Suzuki Coupling): Best for complex, asymmetric scaffolds with sensitive functional groups. Focuses on safety using CO surrogates.

Strategic Pathway Selection

The choice of method depends on the substitution pattern and scale required.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and target complexity.

Method A: Regioselective Friedel-Crafts Acylation (Process Track)

Principle: The acylation of toluene with benzoyl chloride is the industrial standard. However, controlling the ortho/para ratio is the critical challenge. This protocol maximizes para-selectivity (typically >90%) using temperature control and solvent effects.

Mechanism & Causality

-

Catalyst: Aluminum Chloride (

) is used stoichiometrically because it forms a strong complex with the resulting ketone product, deactivating the catalyst. -

Regioselectivity: Toluene is an activated ring. Acylation at the para position is kinetically favored at lower temperatures due to steric hindrance at the ortho position.

-

One-Pot Nature: The generation of the acylium ion and the electrophilic attack occur sequentially in the same vessel without isolation of intermediates.

Protocol 1: Synthesis of 4-Methylbenzophenone

Reagents:

-

Toluene (Substrate & Solvent): 50 mL (Excess acts as solvent to drive reaction)

-

Benzoyl Chloride: 14.0 g (100 mmol)

-

Aluminum Chloride (

), Anhydrous: 14.6 g (110 mmol) -

Quenching: HCl (10%), Ice water

Step-by-Step Workflow:

-

Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

-

Catalyst Suspension: Charge the flask with

(14.6 g) and dry Toluene (30 mL). Cool the suspension to 0–5 °C using an ice bath. Critical: Low temperature prevents exotherms and improves para-selectivity. -

Electrophile Addition: Mix Benzoyl Chloride (14.0 g) with Toluene (20 mL) in the addition funnel. Add this solution dropwise to the catalyst suspension over 45 minutes.

-

Observation: The mixture will turn yellow/orange and HCl gas will evolve. Ensure the internal temperature does not exceed 10 °C.

-

-

Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (Benzoyl chloride) should be consumed.

-

-

Thermal Finish (Optional): If conversion is incomplete, heat to 50 °C for 30 minutes. Note: Higher heat increases ortho-isomer formation.

-

Quenching (Exothermic): Pour the reaction mixture slowly onto 100 g of crushed ice/HCl (10%) mixture with vigorous stirring. The aluminum complex will hydrolyze, releasing the ketone.

-

Workup: Separate the organic layer.[1] Wash the aqueous layer with Toluene (2 x 20 mL). Combine organics, wash with water, brine, and dry over

.[2] -

Purification: Remove solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to obtain pure 4-methylbenzophenone.

Expected Yield: 85-92% Selectivity: >95% para-isomer (after recrystallization).

Method B: Pd-Catalyzed Carbonylative Suzuki Coupling (Discovery Track)

Principle: For complex drug scaffolds where Friedel-Crafts fails (due to deactivating groups or specific regiochemistry needs), Palladium-catalyzed carbonylation is superior. Innovation: Instead of using toxic Carbon Monoxide (CO) gas cylinders, this protocol uses Formic Acid with Acetic Anhydride as a liquid CO surrogate (generating CO in situ), making it safer for standard benchtops.

Mechanism & Causality

-

CO Generation: Formic acid reacts with Acetic Anhydride to form mixed anhydride, which decomposes to release CO.

-

Catalytic Cycle: Pd(0) undergoes oxidative addition with the aryl halide. CO insertion forms an acyl-palladium complex, which then undergoes transmetallation with the aryl boronic acid.

-

Reductive Elimination: Releases the unsymmetric ketone and regenerates Pd(0).

Protocol 2: CO-Surrogate Mediated Synthesis

Reagents:

-

Aryl Halide (e.g., 4-bromotoluene): 1.0 mmol

-

Aryl Boronic Acid (e.g., Phenylboronic acid): 1.5 mmol

-

Catalyst: